molecular formula C19H18N4OS2 B2692363 N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 1172545-13-9

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2692363
CAS No.: 1172545-13-9
M. Wt: 382.5
InChI Key: POJKADIOFLROND-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked to a thiophene-2-carboxamide group via an ethyl spacer substituted with a 3,5-dimethylpyrazole moiety. Benzothiazoles are heterocyclic scaffolds widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, enhances metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13-12-14(2)23(21-13)10-9-22(18(24)17-8-5-11-25-17)19-20-15-6-3-4-7-16(15)26-19/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJKADIOFLROND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the benzothiazole ring through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is C15H16N4S2C_{15}H_{16}N_{4}S_{2}.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures often exhibit antimicrobial properties. Preliminary studies suggest that N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide may serve as a lead candidate for developing new antimicrobial agents. The presence of the benzothiazole moiety is particularly significant in enhancing these activities.

Anticancer Potential

The compound has shown promise in anticancer studies. The structural components allow for interactions with specific biological targets involved in cancer progression. In vitro assays have indicated that derivatives of benzothiazole can inhibit cancer cell proliferation. Further research is needed to elucidate the mechanisms of action and optimize the structure for increased efficacy.

Anti-inflammatory Properties

In silico studies have suggested that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for anti-inflammatory applications. This suggests potential use in treating conditions characterized by inflammation, such as arthritis or asthma .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

  • Condensation Reactions : Combining benzothiazole derivatives with pyrazole-containing reagents under controlled conditions to form the desired amide.
  • Functional Group Modifications : Utilizing different reagents to introduce or modify functional groups that enhance biological activity or solubility.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

In vitro tests conducted on various cancer cell lines demonstrated that the compound inhibited cell growth significantly compared to control groups. The study highlighted the need for further exploration into the compound's mechanism of action and potential modifications to enhance its anticancer properties .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzothiazole- and pyrazole-containing derivatives. Below is a comparative analysis based on molecular features, synthesis, and reported activities:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Reported Activities/Properties Reference
Target Compound : N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide Not explicitly provided - Benzothiazole
- 3,5-Dimethylpyrazole
- Thiophene-2-carboxamide
Hypothesized kinase inhibition based on benzothiazole-pyrazole pharmacophores -
Analog 1 : N-[4,5-Dichloro-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide C₁₆H₁₂Cl₂N₂O₃S - Dichloro-benzothiazole
- Dimethoxybenzamide
High molecular weight (391.3 g/mol); isolated from P. guineense with uncharacterized bioactivity
Analog 2 : N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidinyl)sulfonyl]benzamide C₃₀H₃₇N₅O₄S₂ - Ethoxy-benzothiazole
- Piperidinyl-sulfonyl
- Pyrazole-ethyl spacer
Higher molecular weight (595.78 g/mol); structural complexity suggests potential CNS activity
AS601245 : 1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile C₁₉H₁₇N₅S - Pyridine-ethylamine
- Pyrimidine-acetonitrile
Known JNK inhibitor; demonstrates anti-inflammatory and neuroprotective effects

Key Observations:

Structural Complexity and Bioactivity :

  • The target compound’s thiophene-carboxamide group distinguishes it from analogs like Analog 2 , which incorporates a sulfonyl-piperidine substituent. This difference may influence solubility and target selectivity.
  • AS601245 (a JNK inhibitor) shares the benzothiazole core but uses a pyrimidine-acetonitrile group for kinase binding, suggesting the target compound’s thiophene moiety may offer unique electronic properties for receptor interactions .

The 3,5-dimethylpyrazole in the target compound likely improves metabolic stability compared to unsubstituted pyrazoles, as seen in other drug candidates .

Synthetic Challenges :

  • highlights methods for synthesizing thiadiazole derivatives via cyclization, which may parallel routes for the target compound’s benzothiazole-thiophene system .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 23615-60-3
  • Density : 1.027 g/cm³
  • Boiling Point : 232.5 °C
  • LogP : 3.098 (indicating moderate lipophilicity)

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Anticancer Activity : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines, including:
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (CaCo-2)
    • Non-small cell lung carcinoma

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating its cytotoxic effects reported the following IC₅₀ values against different cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (Cervical)15.4
CaCo-2 (Colon)12.7
H9c2 (Cardiac)20.5

These results suggest that the compound may serve as a lead molecule for the development of novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various pathogens including:

PathogenActivity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaEffective

These findings indicate its potential use in treating bacterial infections.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated the compound against a panel of cancer cell lines and found it to significantly inhibit cell proliferation, particularly in HeLa and CaCo-2 cells.
    • The study emphasized the need for further in vivo studies to confirm these effects.
  • Antimicrobial Evaluation :
    • A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates and reported promising results, particularly against resistant strains of bacteria.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsSolventTime (h)Yield (%)
1EDCI/HOBt, RTDMF12~65
2Ethyl bromide, refluxEthanol6–8~70

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A combination of techniques ensures accurate structural assignment:

  • IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3300 cm⁻¹) groups .
  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.8–8.2 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and ethyl linker protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR: Assigns carbonyl carbons (~165 ppm) and heterocyclic carbons (~110–150 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 424.12) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Answer:
Contradictions often arise from dynamic effects or impurities. Mitigation strategies include:

  • Variable Temperature NMR: Detects conformational changes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns coupling networks .
  • Computational Validation: DFT-based NMR chemical shift calculations (Gaussian 16, B3LYP/6-31G*) align experimental and theoretical data .

Advanced: What crystallographic approaches are suitable for resolving the compound’s 3D structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Use slow evaporation in DMF/water (4:1 v/v) at 4°C to grow high-quality crystals .
  • Refinement: Employ SHELXL (via Olex2 interface) for structure solution. Key parameters:
    • R1 < 0.05, wR2 < 0.12 for high-resolution data (<1.0 Å) .
    • Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the lattice .

Advanced: How can reaction mechanisms for pyrazole-ethyl-thiophene coupling be validated?

Answer:
Mechanistic studies involve:

  • Isotopic Labeling: Use deuterated ethyl bromide (CD2CD2Br) to track alkylation sites via ²H NMR .
  • Intermediate Trapping: Quench reactions at 30-minute intervals and isolate intermediates via LC-MS .
  • DFT Calculations: Model transition states (e.g., SN2 pathways) using Gaussian 16 with solvent corrections (IEFPCM for ethanol) .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity: MTT assay (IC50 in HeLa or MCF-7 cells) .
  • Enzyme Inhibition: Kinase assays (e.g., EGFR inhibition via ADP-Glo™) .

Advanced: How to address low yields in the final alkylation step?

Answer:
Optimize parameters systematically:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol .
  • Catalysis: Add KI (10 mol%) to enhance bromide reactivity .
  • Temperature Control: Microwave-assisted synthesis (80°C, 30 minutes) improves efficiency .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: Argon atmosphere, –20°C in amber vials .
  • Degradation Signs: Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis byproducts .

Advanced: How to model ligand-receptor interactions for this compound?

Answer:

  • Docking Software: Use AutoDock Vina or Schrödinger Glide.
  • Protein Preparation: Retrieve target structures (e.g., EGFR, PDB ID: 1M17) and optimize protonation states .
  • MD Simulations: Run 100 ns simulations (AMBER22) to assess binding stability .

Advanced: How to resolve discrepancies between computational and experimental LogP values?

Answer:

  • Experimental LogP: Determine via shake-flask method (octanol/water partition) .
  • Computational Adjustment: Apply correction factors in software like MarvinSuite (ChemAxon) to align with empirical data .

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